molecular formula C9H7FN4O2 B1458713 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1708428-34-5

5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1458713
CAS No.: 1708428-34-5
M. Wt: 222.18 g/mol
InChI Key: OAEBXOSPTXIPEK-UHFFFAOYSA-N
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Description

5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound based on the 1,2,3-triazole-4-carboxamide pharmacophore, a scaffold recognized for its significant potential in medicinal chemistry and biochemical research . This specific derivative is offered for investigation in multiple research areas. Firstly, compounds featuring the 1,2,3-triazole-4-carboxamide structure have been identified as promising antimicrobial agents. Research on analogous structures has demonstrated potent antibacterial effects against pathogens such as Staphylococcus aureus , making this chemotype a valuable template for developing new anti-infective strategies . Secondly, this triazole-carboxamide class has shown high relevance in molecular pharmacology. Structural optimization of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR) with low nanomolar activity . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters; inhibiting PXR is a promising approach to managing adverse drug-drug interactions and improving therapeutic efficacy . The 1,2,3-triazole core can be efficiently synthesized via "click chemistry" methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for straightforward and regioselective preparation of the heterocyclic framework . This product is intended for research purposes only by trained professionals. It is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

5-(3-fluoroanilino)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-5-2-1-3-6(4-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEBXOSPTXIPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-Fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, an amino group, and a carboxylic acid functional group. Its molecular formula is C_9H_8FN_5O_2 with a molecular weight of 225.19 g/mol. The fluorophenyl moiety is believed to enhance the compound's interaction with biological targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the triazole ring can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5-((3-Fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acidMCF-7 (breast cancer)2.5Apoptosis induction
Related Triazole DerivativeHeLa (cervical cancer)1.8Cell cycle arrest

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit fungal growth. Preliminary studies suggest that 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid may demonstrate activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLProtein synthesis inhibition

The biological activity of 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity that regulates cell growth and apoptosis.
  • Signal Transduction Interference : It may interfere with signaling pathways that promote cancer cell survival.

Study on Anticancer Effects

A study published in Pharmaceutical Research evaluated the anticancer effects of various triazole derivatives, including 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid. The results indicated that this compound effectively reduced cell viability in breast cancer cells (MCF-7), showcasing its potential as a therapeutic agent against cancer.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of triazole derivatives against pathogenic bacteria. The findings revealed that 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria, suggesting its utility in treating bacterial infections.

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

Compound Substituent at 5-Position Key Properties Reference
Target compound 3-Fluorophenylamino Enhanced metabolic stability; potential for kinase inhibition
1-(4-Ethoxyphenyl)-5-formyl derivative Formyl Dominant open-chain tautomer; susceptibility to decarboxylation at 175°C
5-Methyl-1-(thiazol-2-yl) derivative Thiazol-2-yl High antiproliferative activity (NCI-H522 cells)
5-(1-Pentyl)hexylsulfanyl derivative Alkylsulfanyl Increased lipophilicity; potential for membrane interaction

Pharmacological Activity Comparisons

  • Racecadotril-Tetrazole-Amino Acid Derivatives (): Tetrazole analogs (e.g., 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole) exhibit antinociceptive activity in the hot-plate test but are outperformed by triazole derivatives (e.g., compounds 15a-l), which show higher latency times. The target compound’s triazole core and fluorophenyl group may synergize for similar or improved neuroactivity .
  • 5-Amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): This carboxamide derivative shares the fluorobenzyl motif but replaces the carboxylic acid with a carboxamide group. The carboxylic acid in the target compound may improve solubility and hydrogen-bonding capacity, critical for target engagement .

Table 2: Pharmacological Profiles

Compound Core Structure Functional Group Notable Activity Reference
Target compound 1,2,3-Triazole Carboxylic acid Hypothesized kinase/metal-binding activity
Racecadotril-tetrazole derivatives Tetrazole Tetrazole Antinociceptive (hot-plate test)
5-Amino-1-(3-fluorobenzyl) carboxamide 1,2,3-Triazole Carboxamide Undisclosed (structural analog for drug discovery)
CAI Metabolite (M1) Benzophenone Carboxylic acid Non-functional in calcium influx assays

Preparation Methods

Huisgen Cycloaddition Variants

Several catalytic systems have been explored for synthesizing 1,5-disubstituted 1,2,3-triazoles, which are relevant for this compound:

Catalyst/System Description and Role Notes on Application
Copper(I) Catalysis (CuAAC) Classic catalyst for 1,4-disubstituted triazoles; sometimes modified for regioselectivity Efficient, widely used for triazole synthesis
Cp2Ni-Xantphos Catalysis Nickel-based catalyst for 1,5-disubstituted triazoles Attempts for similar compounds faced challenges due to ester proximity
CpRuCl(COD)Cp Catalysis Ruthenium catalyst enabling 1,5-disubstituted triazole formation Used for benzyl azides and phenylacetylenes; some failures reported
Pd(OAc)2 Catalysis Palladium-catalyzed C-5 substitution on triazoles Alternative for functionalization post-triazole formation

These catalytic systems offer different regioselectivities and efficiencies depending on the substrates and functional groups involved.

Synthesis Challenges and Solutions

A key challenge in synthesizing 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is the presence of sensitive groups such as esters near the reaction site, which can hinder catalytic activity or lead to side reactions. For example:

  • Attempts to synthesize 1,5-disubstituted triazole derivatives with Cp2Ni-Xantphos and RuCl(COD)Cp* catalysts failed, likely due to the ester group's proximity to the reactive site.

  • Modifications in molecular design, such as relocating the ester group away from the phenyl rings or altering protecting groups, have been proposed to overcome these synthetic obstacles.

Stepwise Synthetic Route Example

Based on the literature and recent research findings, a representative synthetic procedure for this compound can be summarized as follows:

Step Reagents/Conditions Description Yield/Notes
1 Preparation of 3-fluorophenyl azide Synthesis of azide bearing 3-fluorophenylamino group High purity required
2 Terminal alkyne with suitable protecting groups Alkyne precursor with carboxylic acid or ester functionality Protecting groups may be necessary
3 Huisgen cycloaddition (Cu(I) or Ru catalyst) Azide and alkyne cycloaddition to form triazole ring Reaction conditions optimized for regioselectivity
4 Deprotection and carboxylation Removal of protecting groups and conversion to carboxylic acid Final purification yields pure acid

Research Findings and Optimization Strategies

  • Catalyst Selection: Ruthenium catalysts (Cp*RuCl(COD)) have been effective for 1,5-disubstituted triazoles but may fail with ester-containing substrates. Copper(I) catalysis remains the most robust for 1,4-triazoles.

  • Protecting Group Strategies: Protecting sensitive groups like esters during the cycloaddition step is critical to prevent side reactions.

  • Molecular Design: Moving ester groups away from the reactive sites or altering the substitution pattern can improve synthetic success rates.

  • Reaction Conditions: Mild temperatures, appropriate solvents (e.g., toluene, DMF), and inert atmospheres enhance yields and purity.

Summary Table of Preparation Methods

Method/Step Catalyst/System Advantages Challenges References
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Cu(I) salts (e.g., CuSO4/ascorbate) High regioselectivity, mild conditions Limited to 1,4-substitution
Nickel-Catalyzed Azide-Alkyne Cycloaddition Cp2Ni-Xantphos 1,5-disubstitution possible Sensitive to ester groups
Ruthenium-Catalyzed Cycloaddition CpRuCl(COD)Cp Effective for 1,5-substitution Ester proximity can cause failure
Palladium-Catalyzed Functionalization Pd(OAc)2 Post-triazole C-5 substitution Requires optimization for substrates

Q & A

Q. What synthetic methodologies are recommended for preparing 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Preparation of a 3-fluorophenyl azide precursor.
  • Reaction with a propiolic acid derivative under mild conditions (e.g., sodium ascorbate as a reductant and CuSO₄ as a catalyst in aqueous/organic solvent mixtures).
  • Purification via recrystallization or column chromatography .

Q. How is the compound characterized structurally and spectroscopically?

  • Nuclear Magnetic Resonance (NMR): 1H^1H, 13C^{13}C, and 19F^{19}F-NMR confirm regioselectivity of the triazole ring and substituent positions.
  • Infrared (IR) Spectroscopy: Identifies carboxylic acid (-COOH) and triazole ring vibrations (~1700 cm⁻¹ for C=O stretch; ~1600 cm⁻¹ for triazole C-N).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Q. What are the primary biological targets for triazole-carboxylic acid derivatives?

Triazole derivatives often target enzymes (e.g., kinases, proteases) or receptors due to their ability to form hydrogen bonds via the triazole nitrogen atoms and π-π stacking with aromatic residues. The carboxylic acid group enhances solubility and facilitates ionic interactions with active sites .

Advanced Research Questions

Q. How does the meta-fluoro substituent influence electronic properties and binding affinity compared to para- or ortho-substituted analogs?

Computational studies (DFT or molecular docking) reveal:

  • Electron-Withdrawing Effects: The meta-fluoro group increases the electron-deficient nature of the phenyl ring, enhancing π-π interactions with aromatic residues in target proteins.
  • Steric Effects: Meta substitution minimizes steric hindrance compared to ortho-fluoro analogs, improving binding to planar active sites.
  • Comparative activity data show meta-fluoro derivatives exhibit higher inhibition constants (KiK_i) against kinase targets compared to para-chloro analogs .

Q. What strategies can mitigate poor solubility of this compound in aqueous media for in vivo studies?

  • Derivatization: Convert the carboxylic acid to a sodium salt or ester prodrug to enhance solubility.
  • Co-crystallization: Use co-formers (e.g., cyclodextrins) to improve bioavailability.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How can structural modifications enhance selectivity against off-target proteins?

  • Substituent Screening: Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to modulate electronic effects.
  • Isosteric Replacement: Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to maintain acidity while altering pharmacokinetics.
  • Fragment-Based Design: Use the triazole core as a fragment in combinatorial libraries for high-throughput screening .

Key Research Challenges

  • Data Contradictions: Discrepancies in reported bioactivity may arise from differences in assay conditions (e.g., pH, solvent). Validate using standardized protocols (e.g., NIH/NCATS guidelines).
  • Crystallographic Refinement: SHELX software is robust for small-molecule refinement, but twinned crystals (common in fluorinated compounds) require careful handling .

Future Directions

  • Mechanistic Studies: Use cryo-EM or SPR to map binding kinetics with target proteins.
  • In Silico Libraries: Generate QSAR models to predict activity of novel derivatives.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

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